1-BROMO-3,5-DIFLUOROBENZENE-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-difluorobenzene-D3 is a deuterated derivative of 1-Bromo-3,5-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .
Preparation Methods
1-Bromo-3,5-difluorobenzene-D3 can be synthesized through several methods:
Diazotization and Sandmeyer Reaction: This method involves converting 3,5-difluoroaniline into its diazonium salt, which is then reacted with hydrogen bromide in the presence of copper(I) bromide (CuBr) to yield 1-Bromo-3,5-difluorobenzene.
Photochemical Bromination: This method involves the bromination of meta-difluorobenzene under photochemical conditions.
Isomerization: This method involves the isomerization of 1-Bromo-2,4-difluorobenzene in the presence of alkali metal bases and macrocyclic compounds.
Chemical Reactions Analysis
1-Bromo-3,5-difluorobenzene-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form difluorobenzene derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,5-difluorobenzene-D3 has several scientific research applications:
Drug Development: It is used as a tracer in drug metabolism studies due to the presence of deuterium atoms, which help in tracking the metabolic pathways of drugs.
Material Science: The compound is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluorobenzene-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it useful in studying drug metabolism and distribution . The compound can also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene-D3 can be compared with other similar compounds such as:
1-Bromo-2,4-difluorobenzene: This compound has a similar structure but differs in the position of the fluorine atoms.
1-Bromo-2,6-difluorobenzene: Another isomer with different fluorine atom positions.
1-Bromo-3,5-dichlorobenzene: This compound has chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in metabolic studies and drug development.
Properties
CAS No. |
1219798-73-8 |
---|---|
Molecular Formula |
C6H3BrF2 |
Molecular Weight |
196.009 |
IUPAC Name |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI Key |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
SMILES |
C1=C(C=C(C=C1F)Br)F |
Synonyms |
1-BROMO-3,5-DIFLUOROBENZENE-D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.